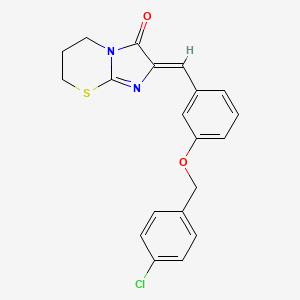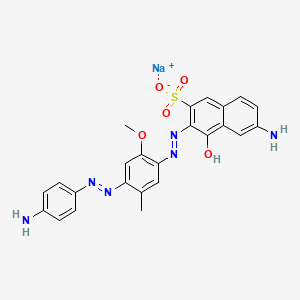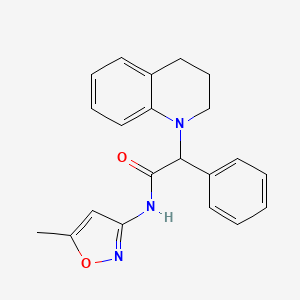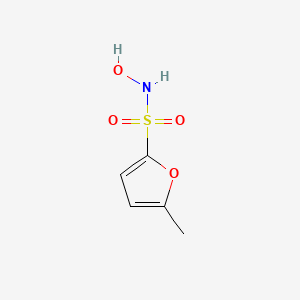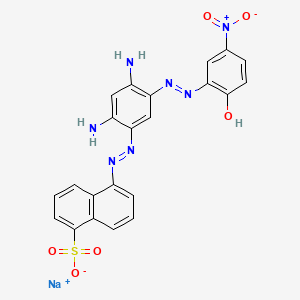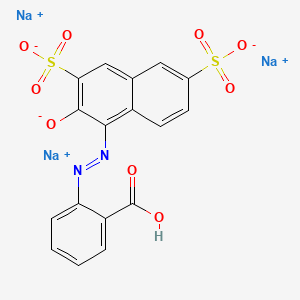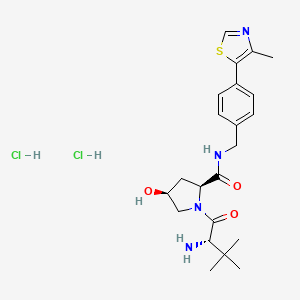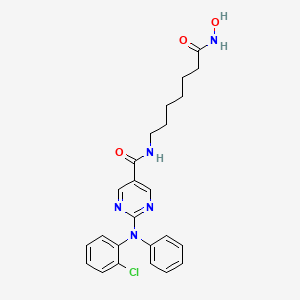
CORM-401
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CORM-401 is an oxidant-sensitive CO-releasing molecule. CORM-401 is more effective than other CO-RMs under H2O2-induced oxidative stress conditions. CORM-401 released up to three CO/mole of compound depending on the concentration of the acceptor myoglobin. Oxidants such as H2O2, tert-butyl hydroperoxide or hypochlorous acid increased the CO liberated by CORM-401. CORM-401 also relaxed pre-contracted aortic rings and vasorelaxation was enhanced in combination with H2O2.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
CORM-401, a novel manganese CO-releasing molecule, exhibits broad-spectrum antimicrobial potential. It inhibits the growth of Escherichia coli and several antibiotic-resistant pathogens. CORM-401 acts in an uncoupler-like manner, disrupting cytoplasmic ion balance and triggering multiple effects like osmotic stress and futile respiration, without inhibiting respiration as initially expected for a CO delivery vehicle (Wareham et al., 2017).
Effects on CO-Sensitive Model Systems
In studies comparing CORM-2, CORM-3, and CORM-401, CORM-401 showed continuous CO release over a prolonged period and did not interfere with oxygen measurement in biological test systems. Its use in cytochrome P450 enzyme activity studies and its impact on the respiratory chain were found to be more reliable for CO-specific results (Stucki et al., 2020).
Inhibition of PMN Migratory Potential
CORM-401 has been shown to suppress the migratory potential of polymorphonuclear leukocytes (PMNs) by modulating F-actin dynamics and signaling pathways. This effect is significant in the context of inflammation, as it reduces PMN recruitment to affected organs (Inoue et al., 2017).
Modulation of Xenobiotic Metabolism
Research indicates that CORM-401 modulates phase I metabolism of xenobiotics by inhibiting cytochrome P450-dependent monooxygenase activity. This finding is crucial for drug development, emphasizing the need to consider interactions of CORMs with xenobiotic metabolism (Walter et al., 2019).
Suppression of NO Production in Macrophages
CORM-401 influences the generation of nitric oxide (NO) in murine macrophage cells activated with lipopolysaccharide. It suppresses NO production by inhibiting inducible nitric oxide synthase at both mRNA and protein levels. This modulation might be useful in therapies for periodontal disease (Choi et al., 2022).
Vascular and Angiogenic Activities
CORM-401 exhibits vascular and pro-angiogenic properties. It releases multiple CO molecules and shows enhanced vasodilation in combination with oxidants. These properties highlight its potential in treating inflammatory and oxidative stress-mediated pathologies (Fayad-Kobeissi et al., 2016).
Ischemia Reperfusion Injury Reduction
CORM-401 has shown effectiveness in reducing ischemia reperfusion injury in renal allografts from donation after circulatory death in a porcine model. It demonstrates anti-inflammatory actions by suppressing Toll-like receptors and provides renal protection after cold storage of kidneys (Bhattacharjee et al., 2018).
Eigenschaften
CAS-Nummer |
1001015-18-4 |
|---|---|
Produktname |
CORM-401 |
Molekularformel |
C8H6MnNO6S2 |
Molekulargewicht |
331.195 |
IUPAC-Name |
Manganate(1-), tetracarbonyl[N-(dithiocarboxy-κS,κS')-N-methylglycinato(2-)]-, hydrogen (1:1), (OC-6-22)- |
InChI |
InChI=1S/C4H7NO2S2.4CO.Mn/c1-5(4(8)9)2-3(6)7;4*1-2;/h2H2,1H3,(H,6,7)(H,8,9);;;;;/q;4*+1;-3/p-1 |
InChI-Schlüssel |
PBEOVQBORDYRJY-UHFFFAOYSA-M |
SMILES |
OC(CN(C)C1=S=[Mn-4]([C+]=O)([C+]=O)([C+]=O)([C+]=O)S1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CORM-401; CORM 401; CORM401. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)
